2-hydroxyethyl 2-(4-aminophenoxy)acetate
Description
2-Hydroxyethyl 2-(4-aminophenoxy)acetate is an aromatic ester derivative with a para-aminophenoxy group and a hydroxyethyl ester moiety.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(4-aminophenoxy)acetate |
InChI |
InChI=1S/C10H13NO4/c11-8-1-3-9(4-2-8)15-7-10(13)14-6-5-12/h1-4,12H,5-7,11H2 |
InChI Key |
GVAHORDPZSFEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure:
-
Reaction Setup :
-
Workup :
-
The reaction is quenched with ice water, extracted with ethyl acetate, and concentrated.
-
Purification via column chromatography (ethyl acetate/hexane, 1:1) yields the product as a pale yellow solid.
-
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Reaction Temperature | 60°C |
| Catalyst | K₂CO₃ |
Advantages : Minimal side products due to selective alkylation.
Limitations : Requires stringent anhydrous conditions and excess base.
Transesterification of Ethyl 2-(4-Aminophenoxy)Acetate
This method modifies the ester group of pre-formed ethyl 2-(4-aminophenoxy)acetate (CAS 20485-38-5) using ethylene glycol.
Synthetic Procedure:
-
Reaction Setup :
-
Workup :
-
The product is extracted with dichloromethane, washed with brine, and dried over MgSO₄.
-
Solvent removal yields a viscous liquid, further purified by distillation under reduced pressure.
-
Key Data:
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Boiling Point | 185–190°C (0.5 mmHg) |
| Reaction Time | 24 hours |
Advantages : Utilizes commercially available starting material.
Limitations : Prolonged reaction time and moderate yields.
Coupling of 2-(4-Aminophenoxy)Acetic Acid with Ethylene Glycol
This two-step method first synthesizes 2-(4-aminophenoxy)acetic acid, followed by esterification with ethylene glycol.
Step 1: Synthesis of 2-(4-Aminophenoxy)Acetic Acid
Step 2: Esterification with Ethylene Glycol
-
Reaction Setup :
-
2-(4-Aminophenoxy)acetic acid (1.0 equiv), ethylene glycol (3.0 equiv), and p-toluenesulfonic acid (0.05 equiv) are refluxed in toluene for 8 hours.
-
-
Workup :
-
The mixture is neutralized with NaHCO₃, extracted, and concentrated.
-
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 62–65% |
| Purity (NMR) | ≥97% |
Advantages : High-purity product; scalable for industrial use.
Limitations : Multi-step process increases complexity.
Catalytic Reduction of a Nitro Precursor
For substrates requiring nitro group reduction, this method ensures regioselective amination.
Synthetic Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Temperature | 65°C |
| Catalyst Loading | 10% Pd/C |
Advantages : High yield and avoids gaseous hydrogen.
Limitations : Requires handling of nitro intermediates.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 2-(4-aminophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxyethyl 2-(4-aminophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Ester Group Influence :
- The hydroxyethyl ester in the target compound may enhance solubility in polar solvents compared to methyl or ethyl esters .
- Methyl esters (e.g., 5a, 5b) generally exhibit higher synthesis yields (75–79%) than the hydroxyethyl variant (62%), likely due to steric and electronic factors .
Substituent Effects: Halogenated analogs (e.g., 4-F, 4-Cl) show distinct reactivity profiles. Ethyl 2-(4-fluorophenoxy)acetate achieves up to 95.6% yield, highlighting the efficiency of halogenation strategies .
Biological Relevance: The target compound’s para-aminophenoxy group is critical for hypoglycemic activity, as amino groups facilitate hydrogen bonding with GK . Derivatives with bulky substituents (e.g., 3-CH₃ in 5b) may hinder enzymatic interactions, reducing efficacy .
Research Implications
- Drug Design : The hydroxyethyl ester in the target compound offers a balance between solubility and metabolic stability, making it a promising scaffold for antidiabetic agents .
- Synthetic Optimization : Higher yields for methyl esters (e.g., 5a, 7) suggest opportunities to modify reaction conditions (e.g., base catalysts, temperature) for hydroxyethyl derivatives .
- Structure-Activity Relationships (SAR): Comparative studies of halogenated vs. amino-substituted analogs could reveal substituent-dependent mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxyethyl 2-(4-aminophenoxy)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves esterification and etherification steps. Key parameters include:
- Catalysts : Use of acid catalysts (e.g., sulfuric acid) for ester formation, with reaction temperatures maintained at 60–80°C to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (ethylene glycol protons), and δ 2.5–3.0 ppm (acetate methylene).
- Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z 255.1 [M+H]⁺.
- HPLC : Use a mobile phase of acetonitrile/water (70:30) with UV detection at 280 nm for purity assessment (>98%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
- Storage : Store at 4°C in airtight containers away from light to prevent degradation.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Investigate temperature (50–90°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hr) using a 2³ factorial design.
- Analysis : ANOVA identifies significant factors. For example, temperature and catalyst concentration may dominate yield (p < 0.05). Response surface methodology (RSM) refines optimal conditions .
- Case Study : A study on similar esters achieved 85% yield at 75°C, 1.5 mol% catalyst, and 8 hr reaction time .
Q. How can researchers reconcile conflicting data on the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols (CLSI guidelines).
- Control Experiments : Compare with reference compounds (e.g., ciprofloxacin) and validate via LC-MS to rule out degradation products.
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .
Q. What computational approaches predict the stability of this compound in drug delivery systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., PLGA) to assess diffusion coefficients and encapsulation efficiency.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) of ester and ether linkages to predict hydrolysis rates.
- In Silico Degradation : Use software like Gaussian 16 to model pH-dependent degradation pathways .
Q. How do membrane separation technologies improve the purification of this compound from reaction mixtures?
- Methodological Answer :
- Nanofiltration (NF) : Employ membranes with 200–300 Da MWCO to retain unreacted precursors while allowing solvent passage.
- Optimization : Adjust transmembrane pressure (5–15 bar) and pH (neutral to slightly acidic) to maximize flux and selectivity.
- Validation : Compare purity pre/post filtration via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
